![molecular formula C8H7N3O B037902 1H-Benzo[d]imidazole-6-carboxamide CAS No. 116568-17-3](/img/structure/B37902.png)
1H-Benzo[d]imidazole-6-carboxamide
概要
説明
1H-Benzo[d]imidazole-6-carboxamide (CAS: 116568-17-3) is a heterocyclic compound with the molecular formula C₈H₇N₃O and a molecular weight of 161.16 g/mol . It belongs to the imidazole and pyrazole derivative class, characterized by a fused benzene-imidazole core and a carboxamide substituent at the 6-position. This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of anticancer agents and kinase inhibitors. For instance, derivatives of this compound have demonstrated potent anticancer activity through selective kinase inhibition and DNA-binding interactions .
準備方法
合成経路と反応条件: ベンゾイミダゾール-5-カルボキサミドの合成は、一般的に、o-フェニレンジアミンとカルボン酸またはその誘導体の縮合反応によって行われます。 一般的な方法の1つは、o-フェニレンジアミンとギ酸またはトリメチルオルトギ酸を反応させて、その後環化してベンゾイミダゾール環を形成する方法です . 別の方法は、酸触媒の存在下、o-フェニレンジアミンと芳香族または脂肪族アルデヒドを反応させる方法です .
工業生産方法: ベンゾイミダゾール-5-カルボキサミドの工業生産では、通常、収率が高く、コスト効率の高い方法が採用されています。 そのような方法の1つは、アルカリ性アルコール溶液中で二硫化炭素を用いて環化反応を促進する方法です . また、アセトニトリル溶液中で臭化シアンを用いると、高純度のベンゾイミダゾール誘導体が得られることが報告されています .
3. 化学反応解析
反応の種類: ベンゾイミダゾール-5-カルボキサミドは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、酸化されて異なる官能基を持つベンゾイミダゾール誘導体に変換することができます。
還元: 還元反応によって、ベンゾイミダゾール-5-カルボキサミドは対応するアミン誘導体に変換することができます。
置換: 電子的置換反応と求核置換反応が一般的であり、異なる置換基をベンゾイミダゾール環の様々な位置に導入することができます.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
主な生成物: これらの反応から生成される主な生成物には、様々な置換ベンゾイミダゾール誘導体があり、これらは強化された生物活性を示します .
4. 科学研究への応用
ベンゾイミダゾール-5-カルボキサミドは、幅広い科学研究への応用があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして役立ちます。
生物学: 酵素阻害やタンパク質相互作用の研究に使用されます。
化学反応の分析
Microwave-Assisted Cyclization
Microwave irradiation accelerates benzimidazole ring formation from 1,2-arylenediamines and formamide derivatives.
Protocol Comparison :
Method | Conventional Heating | Microwave Irradiation |
---|---|---|
Reaction Time | 1 hour | 2–40 minutes |
Temperature | 100°C | 150°C |
Catalyst | 70% HCl | 70% HCl |
Yield | 60–75% | 70–90% |
Microwave methods reduced side products and improved purity (confirmed by elemental analysis) .
Acid-Catalyzed Condensation
Unexpected derivatives form under acidic conditions. For example, refluxing with HSO in ethanol yields 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one (4d ):
Reaction Pathway :
-
Condensation of 1,2-phenylenediamine with 2-benzoylcyclohexanone.
-
Acid-catalyzed cyclization and dehydration.
Key Observations :
Functionalization at the Carboxamide Group
The carboxamide moiety undergoes:
-
Hydrolysis : Under strong acidic/basic conditions to regenerate carboxylic acid.
-
N-Alkylation : Reacts with alkyl halides in the presence of NaH (yields ~50–65%) .
Example :
Electrophilic Substitution on the Benzimidazole Core
The electron-rich imidazole ring participates in:
-
Nitration : HNO/HSO introduces nitro groups at C-4/C-7 positions.
-
Sulfonation : SO/HSO yields sulfonic acid derivatives (applications in dye chemistry) .
Biological Activity Correlations
Derivatives with electron-withdrawing groups (e.g., NO, CF) on the carboxamide exhibit enhanced cytotoxicity (IC = 1.2–4.7 μM against MCF-7 cells) .
科学的研究の応用
Benzimidazole 5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an antimalarial, anticancer, and anti-inflammatory agent
Industry: It is used in the development of new materials and as a precursor for various pharmaceuticals.
作用機序
ベンゾイミダゾール-5-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。 DNAのマイナーグルーブに結合し、特定の塩基配列を認識し、DNAの複製と転写を阻害します . また、様々な酵素や受容体と相互作用し、それらの活性を調節することで、治療効果をもたらします .
類似化合物:
ベンゾイミダゾール: カルボキサミド基を持たない母体化合物。
ベンゾイミダゾール-2-カルボキサミド: 2位にカルボキサミド基を持つ類似の化合物。
ベンゾイミダゾール-5-スルホンアミド: 5位にスルホンアミド基を持つ誘導体.
独自性: ベンゾイミダゾール-5-カルボキサミドは、その特異的な置換パターンによって独自性があり、独自の生物活性を発揮します。 DNAや様々な酵素と相互作用する能力は、医薬品化学において汎用性の高い化合物となっています .
類似化合物との比較
Structural Analogues
Structural analogues of 1H-Benzo[d]imidazole-6-carboxamide are distinguished by substituents at the 2-position, benzene ring modifications, and functional group variations. Key derivatives include:
Key Observations :
- Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility and bioavailability .
- Bulky substituents like isoquinolin-6-yl (CDD-1115) improve kinase selectivity .
- Halogenation (6h) increases binding affinity to kinase targets .
Physicochemical Properties
Melting points and molecular weights vary significantly with structural modifications:
Spectroscopic Data
13C NMR and HRMS data highlight electronic environments and structural confirmation:
- 9d (C₁₆H₁₅N₂O₃) : 13C NMR peaks at δ 149.45–193.1 ppm (carbonyl and aromatic carbons) .
- 11O : 13C NMR shows δ 165.8 ppm (amide carbonyl), confirming carboxamide integrity .
- CDD-1115 : HRMS (ESI) m/z 436.1764 (observed), matching calculated 436.1774 .
Anticancer and Kinase Inhibition
- 9d and 9e : Demonstrated cytotoxicity against cancer cell lines via DNA intercalation .
- 6h and 6i : IC₅₀ values < 10 nM for multiple kinases (e.g., EGFR, VEGFR2), outperforming standard drugs .
- CDD-1115 : BMPR2-selective inhibition with >100-fold selectivity over other kinases .
DNA-Binding Agents
- 11O and 13O: Strong DNA-binding affinity due to planar morpholinophenyl and fluorophenyl groups .
生物活性
1H-Benzo[d]imidazole-6-carboxamide (BBZ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The benzimidazole core structure is pivotal for the biological activity of BBZ derivatives. The presence of various substituents can significantly influence their pharmacological properties. Recent studies have synthesized a series of BBZ derivatives with modifications at the 6-carboxamide position, leading to enhanced biological activities.
BBZ compounds exhibit anticancer activity through several mechanisms:
- Inhibition of Topoisomerases : BBZ derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I), which is crucial for DNA replication and transcription. Compounds such as 12b demonstrated a 50% inhibition concentration (IC50) of 16 μM against Hu Topo I, comparable to established drugs like camptothecin .
- Cell Cycle Arrest : Flow cytometry studies revealed that certain BBZ derivatives induce G2/M phase arrest in cancer cells, indicating a disruption in the cell cycle that hampers cancer cell proliferation .
- Apoptosis Induction : The compounds also trigger apoptotic pathways, contributing to their anticancer efficacy .
Cytotoxicity Studies
A detailed structure-activity relationship (SAR) analysis has been conducted to evaluate the cytotoxic effects of various BBZ derivatives against different cancer cell lines. The following table summarizes key findings from recent studies:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
11a | A549 | 0.16 | Topoisomerase inhibition |
12a | SW480 | 3.6 | G2/M phase arrest |
12b | MDA-MB-436 | 2.5 | Apoptosis induction |
5o | A549 | 11.75 | Cell cycle arrest (S phase) |
These results indicate that modifications to the benzimidazole core can lead to significant variations in cytotoxicity and mechanism of action.
Broader Biological Activities
Beyond anticancer properties, BBZ derivatives exhibit a range of biological activities:
- Antibacterial and Antifungal Activities : Some studies have reported that BBZ compounds possess antibacterial properties by selectively inhibiting bacterial topoisomerases . This selectivity can be leveraged to develop new antibacterial agents.
- Anti-inflammatory and Antioxidant Effects : BBZ derivatives have also shown promise in reducing inflammation and oxidative stress, which are critical factors in various diseases, including cancer .
- Potential for Drug Development : The structural versatility of BBZ allows for the design of novel drugs targeting multiple pathways involved in cancer progression and other diseases .
Case Studies
- Novel BBZ Derivatives : A recent study synthesized a series of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-6-carboxamides and evaluated their anticancer activity against A549 and SW480 cell lines. The most potent derivative (5o) exhibited significant cytotoxicity with an IC50 value of 11.75 μg/mL .
- PARP Inhibition : Another study explored the potential of BBZ derivatives as PARP inhibitors in BRCA-mutant cancer models. Compounds showed promising results with IC50 values comparable to existing PARP inhibitors like Olaparib .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-Benzo[d]imidazole-6-carboxamide derivatives, and how are intermediates characterized?
- Answer: A widely used method involves condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., aldehydes or ketones) under acidic conditions. For example, hydrazine carboxamide derivatives can be synthesized via sequential reactions with hydrazine hydrate, sodium cyanate, and aromatic aldehydes. Intermediates are characterized using IR (to identify S-H and N-H stretches), -/-NMR (to confirm aromatic protons and carbons), and HRMS (to validate molecular formulas) . Multi-step protocols often include purification via column chromatography and recrystallization .
Q. How are spectroscopic techniques applied to confirm the structure of this compound analogs?
- Answer: Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretches at ~1650 cm) .
- NMR : -NMR detects aromatic protons (δ 7.0–8.5 ppm) and substituent environments (e.g., methyl groups at δ 2.5–3.0 ppm). -NMR confirms carboxamide carbonyls (δ ~165–170 ppm) and aromatic carbons .
- HRMS : Validates molecular ion peaks (e.g., [M+H]) with mass accuracy ≤5 ppm .
Q. What biological assays are typically used to evaluate the activity of this compound derivatives?
- Answer: Common assays include:
- Enzyme inhibition studies : IC determination via kinetic assays (e.g., H/K-ATPase inhibition for acid blockers like Tegoprazan) .
- Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., EGFR inhibition studies using 2-phenyl derivatives) .
- Hypoxia models : In vitro antihypoxic activity evaluation using cell lines under low-oxygen conditions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of potent this compound inhibitors?
- Answer: SAR studies focus on:
- Substituent position : Electron-withdrawing groups (e.g., Cl, F) at the benzimidazole 2-position enhance H/K-ATPase inhibition .
- Carboxamide modifications : Bulky aromatic substituents (e.g., isoquinolin-6-yl) improve selectivity for kinases like BMPR2 .
- Hybrid molecules : Conjugation with pharmacophores like donepezil fragments enhances multitarget activity (e.g., cholinesterase and Aβ aggregation inhibition) .
Q. What experimental strategies resolve contradictions in biological activity data for structurally similar analogs?
- Answer: Contradictions may arise from assay variability or off-target effects. Strategies include:
- Dose-response validation : Re-test IC values across multiple replicates .
- Selectivity profiling : Screen against related enzymes (e.g., Na/K-ATPase to confirm H/K-ATPase specificity) .
- Molecular docking : Compare binding modes in target vs. non-target proteins (e.g., EGFR vs. HER2) .
Q. How are computational methods integrated into the optimization of this compound derivatives?
- Answer: Computational workflows include:
- Docking simulations : Predict binding interactions with targets (e.g., ACSS2 for anticancer analogs) .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., BBB permeability for CNS-targeted derivatives) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps for fluorescence in oxazolo-phenoxazine hybrids) .
Q. What strategies improve the yield and scalability of this compound synthesis?
- Answer: Key approaches:
- Catalyst optimization : Copper-mediated coupling reduces side reactions in multi-component syntheses .
- Solvent selection : Anhydrous DMA improves amide coupling efficiency .
- Microwave-assisted synthesis : Accelerates cyclization steps (e.g., benzimidazole ring formation) .
Q. Methodological Notes
- Data Validation : Always cross-reference spectral data with synthetic intermediates to confirm purity .
- Assay Reproducibility : Include positive controls (e.g., omeprazole for H/K-ATPase assays) .
- Synthetic Troubleshooting : Impurities in carboxamide formation often arise from incomplete acid chloride activation; use excess coupling agents like EDC/HOBt .
特性
IUPAC Name |
3H-benzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLQDVXHDNFXIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572624 | |
Record name | 1H-Benzimidazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116568-17-3 | |
Record name | 1H-Benzimidazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。